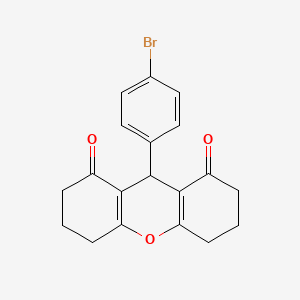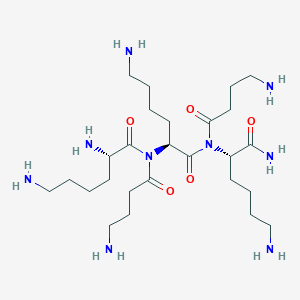
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) linking a 2,6-dinitrophenyl group and a phenyl group. This compound is notable for its vibrant color and is often used in various chemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene typically involves the reaction of 2,6-dinitroaniline with benzaldehyde under acidic conditions to form the corresponding Schiff base, which is then reduced to yield the desired diazene compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a reducing agent like sodium borohydride to facilitate the reduction process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to optimize the production efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso compounds, amines, hydrazines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic applications, including its use as a model compound for drug development, is ongoing.
Industry: It is used in the manufacture of dyes, pigments, and other colorants due to its vibrant color properties
作用機序
The mechanism of action of (E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene involves its interaction with molecular targets such as enzymes and proteins. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, making the compound useful for studying enzyme kinetics and protein functions .
類似化合物との比較
Similar Compounds
- 1-N,4-N-bis[(E)-(2,6-dinitrophenyl)methylideneamino]phthalazine-1,4-diamine
- 2,4-Dinitrophenylhydrazine
- 2,6-Dinitroaniline
Uniqueness
(E)-1-(2,6-Dinitrophenyl)-2-phenyldiazene is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Unlike other similar compounds, it has a balanced combination of electron-withdrawing nitro groups and the diazene linkage, making it particularly useful in various chemical and biological applications .
特性
CAS番号 |
918822-14-7 |
|---|---|
分子式 |
C12H8N4O4 |
分子量 |
272.22 g/mol |
IUPAC名 |
(2,6-dinitrophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H8N4O4/c17-15(18)10-7-4-8-11(16(19)20)12(10)14-13-9-5-2-1-3-6-9/h1-8H |
InChIキー |
FGJJPXVVKYYHSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
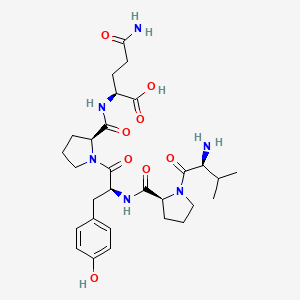
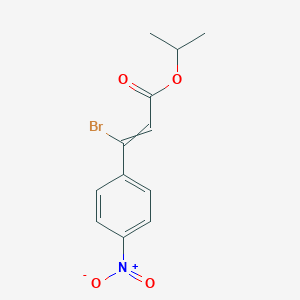
![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)

![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
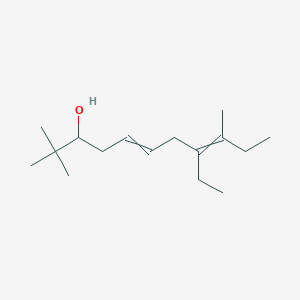
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)
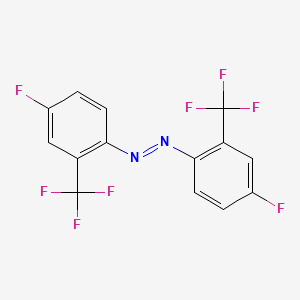

![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)
